2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide
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Overview
Description
2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide is a complex organic compound that features a quinazolinone core structure substituted with a morpholine ring and an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or similar reagents under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a morpholine moiety.
Attachment of the Ethanethioamide Group: This step involves the reaction of the intermediate compound with ethanethioamide under appropriate conditions, such as the presence of a base or a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the quinazolinone core, depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide: shares structural similarities with other quinazolinone derivatives and morpholine-containing compounds.
N-{4-[(Morpholin-4-yl)methyl]phenyl}-4-(propan-2-yl)benzamide: is an example of a similar compound that also features a morpholine ring and a quinazolinone core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanethioamide group, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c16-13(22)9-19-14(10-18-5-7-21-8-6-18)17-12-4-2-1-3-11(12)15(19)20/h1-4H,5-10H2,(H2,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMXTQFZUUFLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3C(=O)N2CC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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